1-Amino-2-naphthol-6-sulfonic acid
Overview
Description
1-Amino-2-naphthol-6-sulfonic acid is an organic compound with the molecular formula C₁₀H₉NO₄S. It is a derivative of naphthalene, featuring both an amino group and a sulfonic acid group. This compound is known for its applications in the synthesis of dyes and as an intermediate in various chemical reactions .
Preparation Methods
1-Amino-2-naphthol-6-sulfonic acid can be synthesized through several methods. One common approach involves the nitrosation of 2-hydroxynaphthalene-6-sulfonic acid in an aqueous solution. The resulting nitroso derivative is then reduced in situ by adding zinc dust to the acidified batch, with the temperature allowed to rise to 40°C. This method yields the product in approximately 70% yield .
Chemical Reactions Analysis
1-Amino-2-naphthol-6-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: The nitroso derivative of this compound can be reduced using zinc dust in an acidic medium.
Substitution: It can participate in substitution reactions, particularly in the synthesis of dyes where it acts as a precursor.
Common reagents used in these reactions include sodium nitrite for nitrosation, zinc dust for reduction, and various acids for acidification.
Scientific Research Applications
1-Amino-2-naphthol-6-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and other organic compounds.
Mechanism of Action
The mechanism by which 1-amino-2-naphthol-6-sulfonic acid exerts its effects involves binding to specific molecular targets. For instance, it binds to the enzyme binding site on the sodium/potassium ATPase pump, inhibiting its function and leading to the inhibition of cellular uptake of sodium ions. Additionally, it binds to DNA, inhibiting DNA synthesis by preventing RNA transcription .
Comparison with Similar Compounds
1-Amino-2-naphthol-6-sulfonic acid is part of a broader class of aminonaphthalenesulfonic acids. Similar compounds include:
1-Aminonaphthalene-4-sulfonic acid: Used as a precursor to various dyes.
1-Aminonaphthalene-5-sulfonic acid: Known for its conversion to 5-amino-1-naphthol.
1-Aminonaphthalene-7-sulfonic acid: A by-product in the production of 1,6-Cleve’s acid.
2-Aminonaphthalene-1-sulfonic acid: Used in the synthesis of Pigment Red 49.
What sets this compound apart is its specific applications in inhibiting the sodium/potassium ATPase pump and its unique role in dye synthesis.
Properties
IUPAC Name |
5-amino-6-hydroxynaphthalene-2-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S/c11-10-8-3-2-7(16(13,14)15)5-6(8)1-4-9(10)12/h1-5,12H,11H2,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDABBRVDVXQPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N)O)C=C1S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20204947 | |
Record name | 1-Amino-2-naphthol-6-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20204947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5639-34-9 | |
Record name | 1-Amino-2-naphthol-6-sulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005639349 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Amino-2-naphthol-6-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20204947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-AMINO-2-NAPHTHOL-6-SULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2Y998KIHZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 1-amino-2-naphthol-6-sulfonic acid discussed in the provided research?
A1: The research primarily highlights the use of this compound as a reducing agent in the colorimetric determination of phosphorus. Fiske and SubbaRow [] developed a highly cited method utilizing this compound to enhance the reduction of phosphomolybdic acid, forming a measurable blue-colored complex. This method significantly improved the stability, sensitivity, and resistance to interfering substances compared to previous methods.
Q2: Are there any spectroscopic characterizations of this compound provided in the research?
A3: Yes, the research provides infrared (IR) spectra of this compound []. This spectroscopic data, along with the IR spectra of other similar compounds, can be used to identify and differentiate these compounds based on their unique vibrational modes. This information is particularly valuable for analyzing the reduction products of monoazo dyes as demonstrated in the research.
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